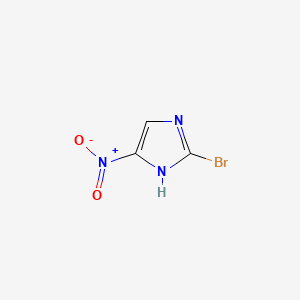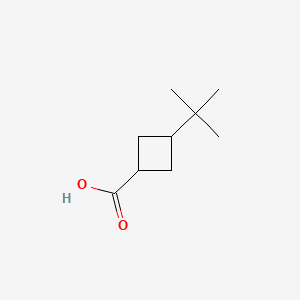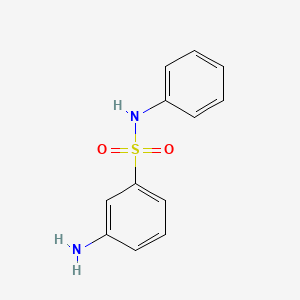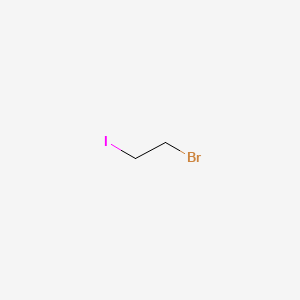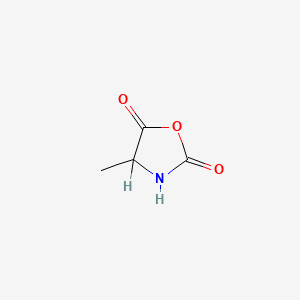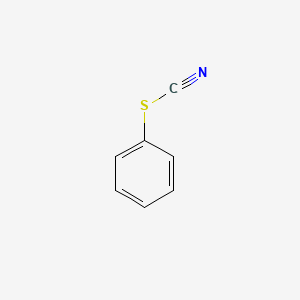
Phenyl thiocyanate
Übersicht
Beschreibung
Synthesis Analysis
Phenyl thiocyanate synthesis involves the reaction of aniline with ammonium thiocyanate, leading to the formation of phenylthiourea, which is a precursor for further chemical transformations. The synthesis process has been optimized under various conditions, achieving significant yields. For instance, Xu Hao-shu (2011) explored the synthesis technology, including reaction temperature and time, solvent volume, and material ratio, optimizing the conditions to obtain an 85% yield of phenylthiourea (Xu Hao-shu, 2011).
Molecular Structure Analysis
The molecular structure of phenyl thiocyanate and its derivatives has been a subject of various studies, aiming to understand its reactivity and potential applications in synthesis. Research on the structural aspects has involved spectroscopic methods and computational analyses to elucidate the configurations and electronic properties of phenyl thiocyanate molecules.
Chemical Reactions and Properties
Phenyl thiocyanate participates in numerous chemical reactions, leading to the formation of diverse compounds. For example, its reaction with ketones and aldehydes results in the synthesis of 1-phenyl-3-alkyl-5-mercapto-Δ4-1,2,4-triazoline compounds, demonstrating its utility in cycloaddition reactions (I. Arai, 1973). Additionally, its cross-coupling with thioethers has been explored for the one-pot synthesis of thiocyanates, highlighting a novel, metal-free method with broad substrate scopes and good yields (Chemical communications, 2015).
Physical Properties Analysis
The physical properties of phenyl thiocyanate, including its melting point, boiling point, solubility, and spectral characteristics, have been extensively studied to facilitate its handling and application in various synthetic procedures. These properties are crucial for designing reaction conditions and for the purification of the synthesized compounds.
Chemical Properties Analysis
The chemical properties of phenyl thiocyanate, such as its reactivity with nucleophiles, electrophiles, and various organic and inorganic reagents, have been explored to extend its application in organic synthesis. Its role as a synthon in heterocyclic synthesis has been particularly emphasized, with studies detailing its conversion into a variety of useful and novel heterocyclic systems (M. Gouda, 2013).
Wissenschaftliche Forschungsanwendungen
Catalytic Applications
Phenyl thiocyanate has been utilized in the field of organic synthesis, particularly in catalysis. Kamiya et al. (2006) reported that phenyl thiocyanate can be used in the regioselective addition to alkynes, facilitated by a palladium catalyst. This reaction introduces both thio and cyano groups into the alkyne, with phenyl thiocyanate playing a key role in the reaction mechanism (Kamiya et al., 2006).
Structural and Spectroscopic Studies
The structural properties of phenyl thiocyanate have been studied to understand its behavior in different contexts. Bautina et al. (1978) investigated the polarizability and steric structure of aryl thiocyanates, including phenyl thiocyanate. Their work revealed insights into the planar conformation of phenyl thiocyanate in solution and how different substituents affect its arrangement (Bautina et al., 1978).
Enzymatic Interaction
Phenyl thiocyanate's interaction with enzymes has been a subject of study, particularly in the context of inhibition. Mahadevan et al. (1969) explored the action of phenyl thiocyanate on enzymes, finding it to act as a noncompetitive inhibitor for certain enzymes. This research helps in understanding the molecular action of phenyl thiocyanate at a biological level (Mahadevan et al., 1969).
Analytical Chemistry
Phenyl thiocyanate finds applications in analytical chemistry as well. Singh et al. (2008) investigated nickel pyrazolyl borate complexes for anion selective sensing, with phenyl thiocyanate being used for the detection of thiocyanate ions in biological and environmental samples. This demonstrates the utility of phenyl thiocyanate in developing sensors for analytical purposes (Singh et al., 2008).
Safety And Hazards
Phenyl thiocyanate is a combustible material and can cause burns of eyes, skin, and mucous membranes . Containers may explode when heated . It is recommended to avoid dust formation, ingestion, and inhalation, and to use personal protective equipment when handling this compound .
Relevant Papers
There are several papers that discuss phenyl thiocyanate and its properties . These papers provide more detailed information about the compound and its applications. Further analysis of these papers could provide more insights into the properties and uses of phenyl thiocyanate.
Eigenschaften
IUPAC Name |
phenyl thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NS/c8-6-9-7-4-2-1-3-5-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXCDJKQYFBEAOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20200868 | |
| Record name | Thiocyanic acid, phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20200868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl thiocyanate | |
CAS RN |
5285-87-0 | |
| Record name | Thiocyanic acid, phenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5285-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiocyanic acid, phenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005285870 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiocyanic acid, phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20200868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (phenylsulfanyl)formonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



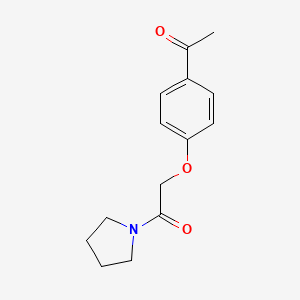



![2-(3-Aminophenyl)-1H-benzo[d]imidazol-6-amine](/img/structure/B1265482.png)

